molecular formula C11H18O4 B144173 Diethyl 2-allyl-2-methylmalonate CAS No. 53651-72-2

Diethyl 2-allyl-2-methylmalonate

Cat. No.: B144173
CAS No.: 53651-72-2
M. Wt: 214.26 g/mol
InChI Key: CWGGTBZQRNZEEF-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-methylmalonate is an organic compound with the molecular formula C11H18O4. It is a malonate ester, characterized by the presence of two ester groups attached to a central carbon atom, which is also bonded to an allyl group and a methyl group. This compound is used in various chemical syntheses due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-allyl-2-methylmalonate can be synthesized through the alkylation of diethyl malonate.

Industrial Production Methods

In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction is performed in the presence of solvents like ethanol or methanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-allyl-2-methylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides as alkylating agents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Decarboxylation: Heating under reflux conditions.

Major Products

Scientific Research Applications

Diethyl 2-allyl-2-methylmalonate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-allyl-2-methylmalonate involves the formation of reactive intermediates through deprotonation and nucleophilic substitution. The compound’s reactivity is primarily due to the presence of the ester groups and the allyl group, which facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-allyl-2-methylmalonate is unique due to its specific combination of allyl and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its versatility allows it to participate in a wide range of chemical reactions, making it a useful compound in both research and industrial applications .

Properties

IUPAC Name

diethyl 2-methyl-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGTBZQRNZEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53651-72-2
Record name DIETHYL 2-ALLYL-2-METHYLMALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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